N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic compound that combines an indole moiety with a pyrazole ring. The indole structure is a common motif in many biologically active molecules, while the pyrazole ring is known for its presence in various pharmacologically active compounds. This combination makes this compound an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized from tryptamine, which undergoes a reaction with an appropriate acylating agent to form the desired indole structure.
Formation of the Pyrazole Derivative: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a diketone or an equivalent compound.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrazole rings.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar indole structure but different substituents on the pyrazole ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with a similar indole structure but different substituents.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both an indole and a nitro-substituted pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H15N5O3 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H15N5O3/c21-15(10-19-9-12(8-18-19)20(22)23)16-6-5-11-7-17-14-4-2-1-3-13(11)14/h1-4,7-9,17H,5-6,10H2,(H,16,21) |
InChI Key |
YQEWIPUSZKIUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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